molecular formula C10H9NO B167852 3-Methylquinoline N-oxide CAS No. 1873-55-8

3-Methylquinoline N-oxide

Cat. No.: B167852
CAS No.: 1873-55-8
M. Wt: 159.18 g/mol
InChI Key: CBGUMTBCWWMBRV-UHFFFAOYSA-N
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Description

3-Methylquinoline N-oxide is an organic compound with the chemical formula C10H9NO. It is a colorless or light yellow solid with a fragrance. This compound is insoluble in water but can be dissolved in organic solvents. It is weakly alkaline and has a heterocyclic structure with fluorescent properties. This compound is commonly used as a reagent in organic synthesis, particularly as an oxidant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylquinoline N-oxide can be synthesized by reacting 3-Methylquinoline with an oxidizing agent such as hydrogen peroxide or ammonium bispersulfate. The reaction is typically carried out in an appropriate solvent, with controlled reaction conditions and temperature .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions can produce various substituted quinolines .

Scientific Research Applications

3-Methylquinoline N-oxide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Quinoline N-oxide
  • 2-Methylquinoline N-oxide
  • 4-Methylquinoline N-oxide

3-Methylquinoline N-oxide stands out due to its specific reactivity and applications in organic synthesis and biochemical research.

Properties

IUPAC Name

3-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUMTBCWWMBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427368
Record name 3-METHYLQUINOLINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-55-8
Record name 3-METHYLQUINOLINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylquinoline (30.0 mL, 224 mmol) was dissolved in acetic acid (85 mL), and 30% aqueous hydrogen peroxide (30.4 mL) was added. The reaction was stirred at 80° C. for 16 h before cooling in an ice bath. 10% aq Na2SO3 (199 mL, 0.5 equiv) was added followed by sodium iodide (2.358 g, 0.05 equiv). This mixture was stirred for 5 min. A peroxide test strip indicated no peroxide remaining. 5N aq NaOH was then added, keeping the internal temperature below 24° C. A dark color formed, indicating that the solution was basic (tested as pH 10). The solution was extracted with four portions of dichloromethane. The combined organics were dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 3-methylquinoline 1-oxide (Intermediate 3, 32.09 g) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=8.8 Hz, 1H), 8.42 (s, 1H), 7.77 (d, J=8.2 Hz, 1H), 7.68 (td, J=7.8, 1.1 Hz, 1H), 7.56-7.63 (m, 1H), 7.52 (s, 1H), 2.45 (s, 3H); MS (M+1): 160.2.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
199 mL
Type
reactant
Reaction Step Three
Quantity
2.358 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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